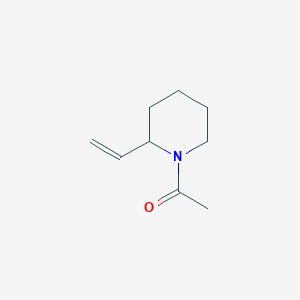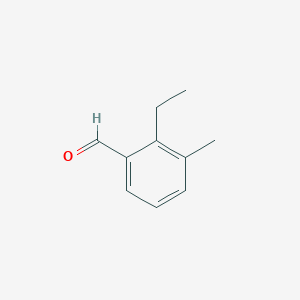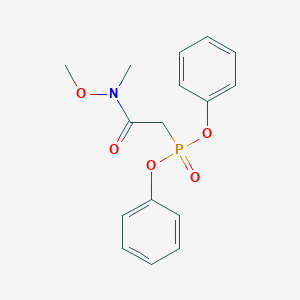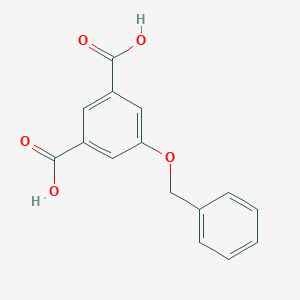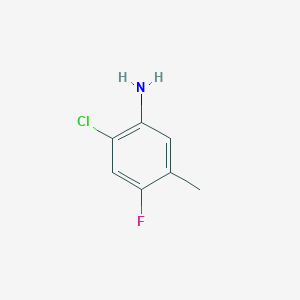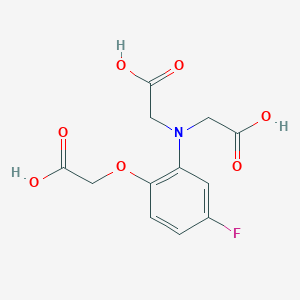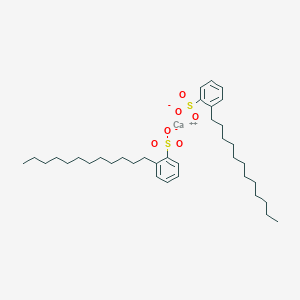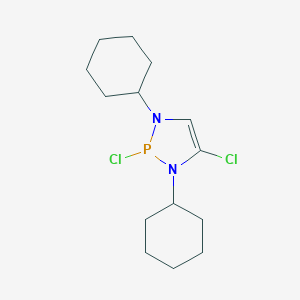
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- (DCDHF) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It belongs to the family of fluorescent dyes and is used as a probe to study various biological processes.
作用机制
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the excited state of a fluorescent molecule transfers its energy to another molecule in close proximity, which then emits light at a longer wavelength. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is designed to undergo FRET with a specific protein or molecule of interest, allowing researchers to study its interaction and activity.
生化和生理效应
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has been shown to have minimal cytotoxicity and does not interfere with cellular processes. It has been used to study various biological processes in live cells and in vitro assays. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to monitor changes in protein conformation, enzyme activity, and protein-protein interactions.
实验室实验的优点和局限性
One of the main advantages of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is its high sensitivity and specificity for detecting specific proteins or molecules of interest. It can be used in live cells and in vitro assays, making it a versatile tool for studying various biological processes. However, 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has limitations in terms of its photostability and potential for photobleaching. It also requires specific excitation and emission wavelengths, which can limit its use in certain applications.
未来方向
There are several future directions for the use of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- in scientific research. One potential application is in the study of protein misfolding and aggregation, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to monitor changes in protein conformation and aggregation in real-time. Another potential application is in the study of drug-target interactions, which can help in the development of new drugs with improved efficacy and specificity. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- can be used to screen for potential drug candidates and to study their mechanism of action.
Conclusion:
In conclusion, 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- (1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl-) is a synthetic compound that has been widely used as a fluorescent probe to study various biological processes. Its high sensitivity and specificity make it a valuable tool for scientific research. However, its limitations in terms of photostability and potential for photobleaching should be taken into consideration. The future directions for the use of 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- in scientific research are promising and can lead to new discoveries in the field of biology and medicine.
合成方法
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is synthesized by reacting 2,4-dichloro-1,3-dicyclohexylphosphine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in a solvent such as acetonitrile. The reaction yields a yellow powder that is purified using column chromatography.
科学研究应用
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- is widely used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling. It has been used to study the role of calcium ions in cell signaling and to visualize the distribution of proteins in cells. 1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- has also been used to study the effects of drugs on protein-protein interactions and enzyme activity.
属性
CAS 编号 |
115072-85-0 |
|---|---|
产品名称 |
1,3,2-Diazaphosphol-4-ene, 2,4-dichloro-1,3-dicyclohexyl- |
分子式 |
C14H25Cl2N2P |
分子量 |
321.2 g/mol |
IUPAC 名称 |
2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H23Cl2N2P/c15-14-11-17(12-7-3-1-4-8-12)19(16)18(14)13-9-5-2-6-10-13/h11-13H,1-10H2 |
InChI 键 |
HYUGBGFWFYHNGV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C=C(N(P2Cl)C3CCCCC3)Cl |
规范 SMILES |
C1CCC(CC1)N2C=C(N(P2Cl)C3CCCCC3)Cl |
同义词 |
2,4-dichloro-1,3-dicyclohexyl-1,3,2-diazaphosphole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
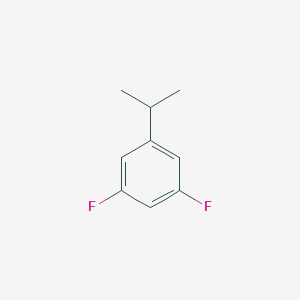
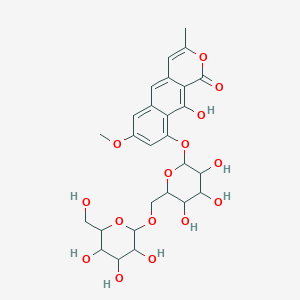
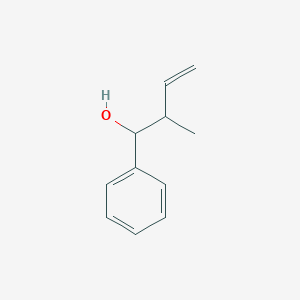
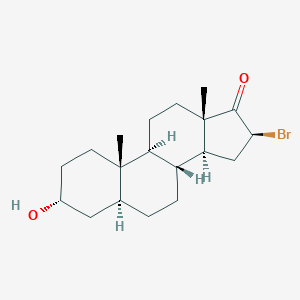
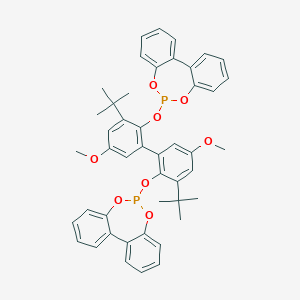
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
